

Technical Support Center: Optimizing Cell Permeability of 3-Morpholinopropanamide Derivatives

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Compound of Interest

Compound Name: 3-Morpholinopropanamide

CAS No.: 4441-33-2

Cat. No.: B3022374

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Welcome to the Technical Support Center. **3-Morpholinopropanamide** derivatives are highly valued in medicinal chemistry for their balanced aqueous solubility and target engagement, often serving as critical pharmacophores in kinase, nNOS, and renin inhibitors[1][2]. However, optimizing their cell permeability is a notorious bottleneck. The morpholine ring's basic nitrogen and the propanamide linker's hydrogen-bonding capacity create a physicochemical tug-of-war between aqueous solubility and lipid bilayer partitioning.

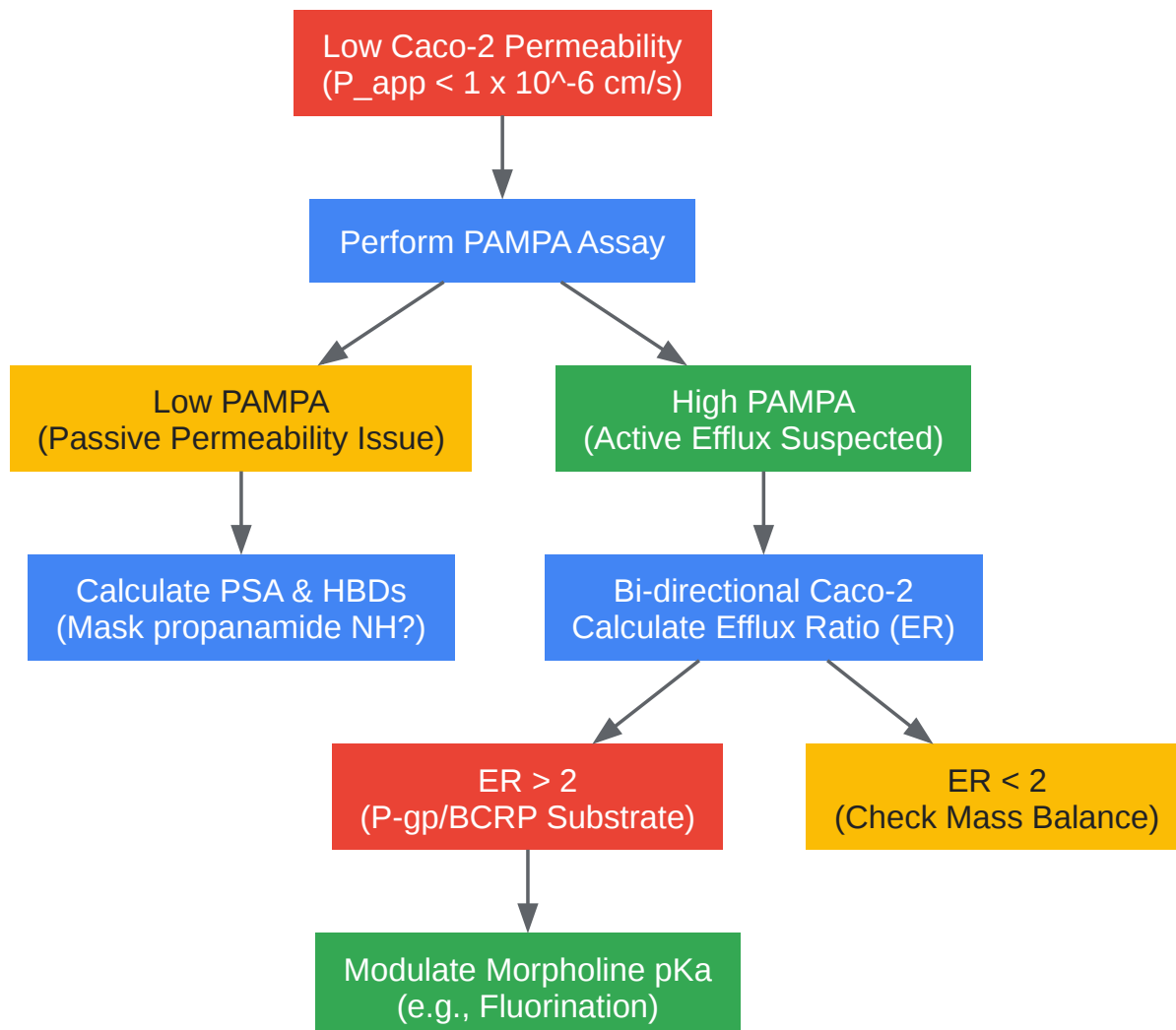
This guide is designed by application scientists to help you troubleshoot poor apparent permeability (

), diagnose active efflux liabilities, and chemically optimize your **3-morpholinopropanamide** scaffolds.

Diagnostic Workflow: Permeability Troubleshooting

Before altering your compound's structure, you must decouple passive physicochemical permeability from active biological efflux. Use the diagnostic logic below to determine the root

cause of your assay failures.



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Caption: Diagnostic workflow for troubleshooting poor cell permeability of morpholine derivatives.

Frequently Asked Questions (FAQs) & Causality Analysis

Q1: My **3-morpholinopropanamide** derivative shows excellent target inhibition but a Caco-2

of $< 1.0 \times 10^{-6}$ cm/s. Where do I start? A: Begin by isolating the variable. The propanamide linker introduces at least one hydrogen bond donor (HBD) and one hydrogen bond acceptor (HBA), which increases the Polar Surface Area (PSA). High PSA significantly increases the desolvation energy required for the molecule to shed water molecules and partition into the lipid bilayer[3]. Action: Run a Parallel Artificial Membrane Permeability Assay (PAMPA). If PAMPA permeability is also low, the issue is purely physicochemical (passive diffusion). If PAMPA is high but Caco-2 is low, suspect active efflux.

Q2: My compound has good PAMPA permeability, but in Caco-2, the Basolateral-to-Apical (B-A) transport vastly exceeds Apical-to-Basolateral (A-B). Why? A: Your compound is likely a substrate for intestinal efflux transporters, most commonly P-glycoprotein (P-gp). The morpholine ring contains a basic nitrogen with a typical pKa around 8.3. At physiological pH (7.4), the morpholine nitrogen is predominantly protonated. Protonated amines are classic recognition motifs for the P-gp binding pocket[1]. Action: Calculate the Efflux Ratio (

). An ER > 2 indicates active efflux[4]. To confirm causality, repeat the assay in the presence of a P-gp inhibitor (e.g., Verapamil). If the ER drops near 1, P-gp is confirmed as the culprit[5].

Q3: How can I chemically modify the scaffold to reduce P-gp efflux without losing solubility? A: You must reduce the basicity (pKa) of the morpholine nitrogen. Adding electron-withdrawing groups (e.g., fluorine atoms) to the adjacent carbons of the morpholine ring, or substituting the morpholine with a sterically hindered analogue (e.g., azetidine) can lower the pKa, significantly reducing the fraction of protonated species at pH 7.4[1]. Additionally, consider N-methylation of the propanamide nitrogen to mask the HBD, which simultaneously lowers PSA and reduces P-gp recognition[3].

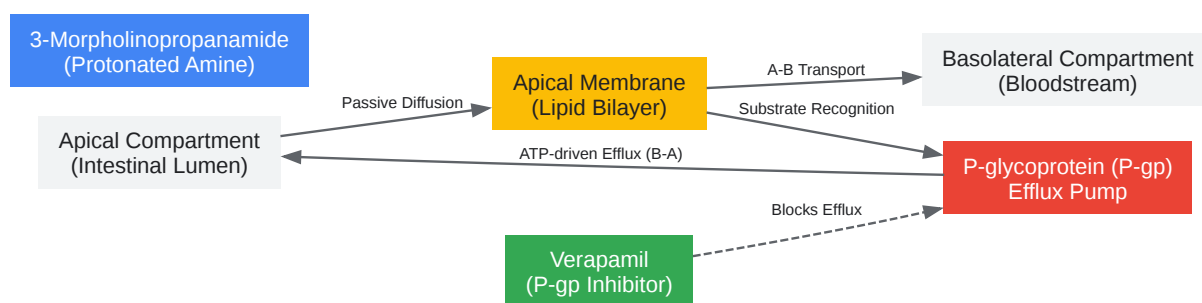
Data Presentation: Impact of Structural Optimization

The following table summarizes the quantitative impact of standard medicinal chemistry optimization strategies on a baseline **3-morpholinopropanamide** scaffold.

| Optimization Strategy | LogD (pH 7.4) | PSA (Å ²) | PAMPA (10 ⁻⁶ cm/s) | Caco-2 Efflux Ratio (ER) | Mechanistic Conclusion |
|----------------------------------|---------------|-----------------------|-------------------------------|--------------------------|---|
| Baseline 3-Morpholinopropanamide | 1.2 | 55.4 | 1.5 | 14.5 | High desolvation energy; strong P-gp recognition due to protonated amine. |
| N-Methylation of Propanamide | 1.8 | 46.6 | 8.2 | 12.1 | Masked HBD improves passive diffusion; basic morpholine still triggers efflux. |
| Fluorination of Morpholine Ring | 1.5 | 55.4 | 3.1 | 1.8 | Electron withdrawal lowers pKa; unprotonated state evades P-gp efflux. |
| Oxetane Bioisosteric Replacement | 2.1 | 48.2 | 12.5 | 1.2 | Replaces basic amine with neutral oxygen; optimal balance of solubility and permeability. |

Mechanistic Logic: P-gp Efflux & Inhibition

Understanding the spatial and biological logic of efflux is critical for assay interpretation. P-gp intercepts drugs as they partition into the apical membrane, utilizing ATP to pump them back into the intestinal lumen before they can reach the basolateral bloodstream[4].



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Caption: Mechanism of P-glycoprotein mediated efflux of basic morpholine derivatives and its inhibition.

Self-Validating Experimental Protocols

To ensure data trustworthiness, every permeability assay must be a self-validating system. The following protocols include mandatory internal controls to prevent false negatives caused by compound degradation or non-specific binding.

Protocol A: Bi-directional Caco-2 Efflux Assay[6]

Purpose: To definitively identify active efflux and predict intestinal absorption.

- **Monolayer Integrity Check:** Grow Caco-2 cells on semi-permeable transwell inserts for 21 days. Prior to the assay, measure Trans-Epithelial Electrical Resistance (TEER). Only use wells with TEER > 250 $\Omega \cdot \text{cm}^2$.
- **Dosing Preparation:** Prepare a 10 μM solution of the **3-morpholinopropanamide** derivative in HBSS buffer (pH 7.4). Ensure final DMSO concentration is $\leq 1\%$ to prevent membrane toxicity.

- Directional Dosing:
 - A-B Transport: Add compound to the Apical chamber; add blank buffer to the Basolateral chamber.
 - B-A Transport: Add compound to the Basolateral chamber; add blank buffer to the Apical chamber.
- Inhibition Control (Self-Validation): Run parallel B-A and A-B wells spiked with 100 μ M Verapamil (a known P-gp inhibitor)[5].
- Incubation & Sampling: Incubate at 37°C for 2 hours. Extract 50 μ L samples from both donor and receiver compartments at

and

mins.
- Mass Balance & Analysis: Quantify via LC-MS/MS. Critical Step: Calculate total mass recovery. If recovery is < 80%, your compound is either degrading, binding to the plastic, or becoming trapped in acidic lysosomes (common for basic morpholines).

Protocol B: Double-Sink PAMPA Assay

Purpose: To isolate and measure passive transcellular permeability without the interference of active transporters.

- Membrane Preparation: Carefully pipette 5 μ L of a 2% (w/v) lecithin in n-dodecane solution onto the PVDF filter of a 96-well donor plate. Allow 10 minutes for the solvent to evaporate and the artificial lipid bilayer to form.
- Buffer Setup (Double-Sink): To mimic the gastrointestinal pH gradient, prepare the donor buffer at pH 6.5 and the acceptor buffer at pH 7.4. Add 1% sodium lauryl sulfate (SLS) to the acceptor buffer to maintain sink conditions for highly lipophilic derivatives.
- Incubation: Assemble the donor and acceptor plates into a "sandwich." Incubate at room temperature for 5 hours in a humidified chamber to prevent evaporation.

- Quantification: Separate the plates and analyze the acceptor well concentrations via UV/Vis or LC-MS/MS to calculate

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